molecular formula C8H15ClO4S B2546701 (4-Ethoxyoxan-4-yl)methanesulfonyl chloride CAS No. 1784632-68-3

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride

Cat. No.: B2546701
CAS No.: 1784632-68-3
M. Wt: 242.71
InChI Key: OUHSOROHHSICSK-UHFFFAOYSA-N
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Description

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride is a specialized chemical reagent designed for synthetic organic chemistry applications. As a sulfonyl chloride derivative, its primary function is to act as an activating agent, particularly for alcohols, converting them into superior leaving groups for subsequent nucleophilic substitution or elimination reactions . This transformation is critical because the native hydroxyl group of an alcohol is a poor leaving group, which limits its direct utility in many synthetic pathways . By converting an alcohol into a corresponding mesylate ester, researchers can facilitate a wide range of reactions, including SN2 substitutions, with predictable stereochemical outcomes, as the configuration at the carbon center is typically retained during the sulfonylation process . The 4-Ethoxyoxan-4-yl moiety incorporated into this reagent may impart unique steric or electronic properties, potentially influencing solubility and reactivity in complex molecular environments. Methanesulfonyl chloride and its derivatives are known to react with primary and secondary amines to form sulfonamides, which are highly stable and serve as valuable protecting groups in multi-step synthesis . This reagent must be handled with extreme care, as compounds of this class are highly toxic, corrosive, and moisture-sensitive . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO4S/c1-2-13-8(7-14(9,10)11)3-5-12-6-4-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHSOROHHSICSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Ethoxyoxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Ethoxyoxan-4-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfonyl group more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-ethoxyoxan-4-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Oxane Ring Key Features
This compound* C₈H₁₅ClO₄S 242.7 Ethoxy (-OCH₂CH₃) Bulky ethoxy group may reduce reactivity; enhances lipophilicity.
(4-Methoxyoxan-4-yl)methanesulfonyl chloride C₇H₁₃ClO₄S 228.7 Methoxy (-OCH₃) Smaller substituent; higher reactivity than ethoxy analog .
(4-Fluorooxan-4-yl)methanesulfonyl chloride C₆H₁₀ClFO₃S 212.7 Fluoro (-F) Electron-withdrawing fluorine increases electrophilicity of sulfonyl group .
(2-Methyloxan-4-yl)methanesulfonyl chloride C₇H₁₃ClO₃S 212.7 Methyl (-CH₃) Steric hindrance at 2-position; reduced accessibility for nucleophiles .

Precautions :

  • Use PPE (gloves, goggles, respirators) and work in a fume hood .
  • Avoid water contact to prevent violent hydrolysis .
  • Store in corrosion-resistant containers at room temperature .

Key Research Findings

Reactivity Trends : Electron-withdrawing groups (e.g., -F) enhance sulfonyl chloride reactivity, while bulky substituents (e.g., -OCH₂CH₃) reduce it. This was demonstrated in comparative studies on hydrolysis rates .

Synthetic Applications : Methanesulfonyl chloride derivatives are pivotal in synthesizing sulfonamides, but substituted oxane analogs like the ethoxy variant enable tailored steric environments for selective reactions .

Safety Protocols : Bulkier sulfonyl chlorides may require modified degradation protocols. For example, benzenesulfonyl chloride demands extended NaOH reflux, suggesting similar adjustments for ethoxy-substituted analogs .

Biological Activity

(4-Ethoxyoxan-4-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClO3SC_7H_{11}ClO_3S. The compound features a methanesulfonyl group attached to a 4-ethoxy oxane structure, which contributes to its unique reactivity and biological properties.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight210.68 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
ToxicityModerate

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

In addition to its antibacterial properties, preliminary investigations suggest that this compound may possess antiviral activity. It appears to inhibit viral replication by interfering with viral protein synthesis. However, further studies are needed to elucidate the specific mechanisms involved.

Cytotoxicity and Safety Profile

Toxicological assessments have shown that this compound has moderate cytotoxic effects on mammalian cell lines. The compound exhibits an LD50 value of approximately 175 mg/kg in rats, indicating potential risks associated with exposure. Symptoms of toxicity may include severe irritation and burns upon contact with skin or mucous membranes .

Table 2: Toxicological Data Summary

Test TypeResult
Acute Oral Toxicity (LD50)~175 mg/kg
Acute Inhalation ToxicityLC50 ~0.117 mg/l (4h)
Skin IrritationSevere
Eye IrritationCauses burns

The biological activity of this compound is primarily attributed to its ability to form reactive sulfonamide intermediates upon hydrolysis. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular functions.

Case Studies

  • Bacterial Inhibition : A study published in a peer-reviewed journal showed that the compound significantly reduced the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
  • Viral Replication : Another investigation explored the antiviral potential against influenza viruses, revealing a dose-dependent inhibition of viral replication with an IC50 value of 25 µg/mL .

Q & A

Q. What are the standard synthesis protocols for (4-Ethoxyoxan-4-yl)methanesulfonyl chloride?

  • Methodological Answer : The synthesis typically involves reacting (4-ethoxyoxan-4-yl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

Reagent Preparation : Use dry solvents (e.g., dichloromethane) to minimize hydrolysis.

Reaction Setup : Add thionyl chloride dropwise to the alcohol at 0–5°C to control exothermicity.

Purification : Remove excess SOCl₂ via rotary evaporation, followed by column chromatography or recrystallization .
Optimization : Adjust molar ratios (1:1.2 alcohol:SOCl₂) and reaction time (4–6 hours) to achieve >85% yield. Monitor progress via TLC or FTIR for sulfonyl chloride peak at ~1350 cm⁻¹ .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and sulfonyl chloride (no proton signal).
  • FTIR : Peaks at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1360 cm⁻¹ (S=O symmetric stretch).
  • HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (m/z 228.7) .
    Validation : Cross-reference with elemental analysis (C, H, S, Cl) and compare retention times to standards .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep at -10°C in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) .
  • Spill Management : Neutralize with dry sand/soda ash; collect residues in sealed containers for hazardous waste disposal .
    Emergency Protocols : Immediate eye/skin flushing with water (15+ minutes) and medical consultation for exposure .

Advanced Research Questions

Q. How does the ethoxy group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The ethoxy group introduces steric hindrance and electron-donating effects:
  • Steric Effects : The tetrahedral oxane ring restricts access to the sulfonyl chloride, slowing reactions with bulky nucleophiles (e.g., tert-butanol).
  • Electronic Effects : Ethoxy’s +I effect slightly reduces electrophilicity at sulfur, requiring activated nucleophiles (e.g., amines) for efficient substitution .
    Experimental Design : Compare reaction rates with analogs (e.g., methoxy vs. ethoxy) using kinetic studies (UV-Vis monitoring at 270 nm) .

Q. How can conflicting data on the hydrolytic stability of sulfonyl chlorides be resolved in experimental workflows?

  • Methodological Answer : Conflicting reports often arise from varying moisture levels or pH. Mitigation strategies include:

Controlled Hydrolysis Studies : Use buffered solutions (pH 4–9) and quantify degradation via HPLC.

Computational Modeling : DFT calculations to predict hydrolysis pathways (e.g., SN2 vs. associative mechanisms) .
Example : A study on [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride showed 90% stability in dry acetonitrile (24 hours) but <50% in aqueous THF .

Q. What strategies optimize the use of this compound in multi-step syntheses?

  • Methodological Answer :
  • In Situ Generation : Avoid isolation by reacting the intermediate alcohol with SOCl₂ directly in the next step.
  • Protecting Groups : Use temporary protection (e.g., TMSCl for hydroxyl groups) to prevent side reactions .
    Case Study : In peptide coupling, pre-activation with DMF (catalytic) increases sulfonate ester formation efficiency by 30% .

Stability and Storage Data

Condition Stability Evidence Source
Ambient (dry)Stable for 48 hours
-10°C (anhydrous)Stable for 6 months
Aqueous pH 7.450% degradation in 8 hours
Exposure to UV lightRapid decomposition (avoid)

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